molecular formula C10H18N2O3 B175728 (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate CAS No. 172913-96-1

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Cat. No. B175728
M. Wt: 214.26 g/mol
InChI Key: KBNSUMIBERIFIT-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate” is a chemical compound with the CAS Number: 172913-96-1 . It has a molecular weight of 214.26 and its IUPAC name is (S)-tert-butyl 6-oxopiperidin-3-ylcarbamate . The compound is in solid form and should be stored in a dry environment at 2-8°C .


Synthesis Analysis

The synthesis of this compound involves several steps. Some of the methods used include reactions with titanium (III) chloride and hydrogen, trifluoroacetic acid, and sodium tetrahydroborate . Other methods involve multi-step reactions with reagents such as DMAP, acetonitrile, NaN3, dimethylformamide, and hydrogen .


Molecular Structure Analysis

The molecular structure of this compound includes a six-membered piperidine ring, which is a heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . The InChI Key for this compound is KBNSUMIBERIFIT-ZETCQYMHSA-N .


Chemical Reactions Analysis

Piperidine derivatives, such as this compound, are important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry, with their derivatives present in more than twenty classes of pharmaceuticals . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 214.26 . The compound should be stored in a dry environment at 2-8°C .

Scientific Research Applications

X-ray Structural Analysis

The structural characteristics of similar compounds to (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate have been explored using X-ray studies. For instance, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a related compound, demonstrates a specific molecular packing driven by strong hydrogen bonds, forming infinite chains in the crystal structure (Didierjean, Marin, Wenger, Briand, Aubry, & Guichard, 2004).

Photoredox-Catalyzed Reactions

The application of tert-butyl carbamate derivatives in photoredox-catalyzed reactions has been reported. For instance, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been used as a precursor in a photoredox-catalyzed amination process. This method aids in the assembly of 3-aminochromones under mild conditions, showcasing the versatility of tert-butyl carbamate derivatives in photocatalyzed protocols (Wang, Zheng, Qian, Guan, Lu, Yuan, Xiao, Chen, Xiang, & Yang, 2022).

Diels-Alder Reactions

Tert-butyl carbamate derivatives are used in Diels-Alder reactions. An example is tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate, which illustrates the compound's potential in organic syntheses, particularly in the preparation of hexahydroindolinones (Padwa, Brodney, & Lynch, 2003).

Synthesis of Piperidine Derivatives

Tert-butyl carbamate derivatives, similar to (S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate, have been effectively used in the stereoselective synthesis of piperidine derivatives. This includes the synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, highlighting the compound's significance in creating diverse piperidine structures (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Iridium(III) Complexes Formation

In the field of photophysics, tert-butyl carbamate derivatives have been used in creating iridium(III) complexes. These complexes demonstrate unique properties like aggregation-induced phosphorescent emission, which is significant in the development of luminescent materials and sensors (Shan, Zhu, Li, Li, Su, Liao, 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the hazard statement H302 . Precautionary measures include P280 (wear protective gloves/protective clothing/eye protection/face protection) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

tert-butyl N-[(3S)-6-oxopiperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-7-4-5-8(13)11-6-7/h7H,4-6H2,1-3H3,(H,11,13)(H,12,14)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNSUMIBERIFIT-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC(=O)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Reactant of Route 2
(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Reactant of Route 3
(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
(S)-tert-Butyl (6-oxopiperidin-3-yl)carbamate

Citations

For This Compound
1
Citations
JJ Marineau, KB Hamman, S Hu… - Journal of Medicinal …, 2021 - ACS Publications
CDK7 has emerged as an exciting target in oncology due to its roles in two important processes that are misregulated in cancer cells: cell cycle and transcription. This report describes …
Number of citations: 26 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.